6-Amino-1-(3-chloropropionyl)indoline
Description
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-3-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClN2O/c12-5-3-11(15)14-6-4-8-1-2-9(13)7-10(8)14/h1-2,7H,3-6,13H2 |
InChI Key |
JZOXBTDTESIEEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)CCCl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that indole derivatives, including 6-Amino-1-(3-chloropropionyl)indoline, exhibit considerable antimicrobial properties. These compounds have been investigated for their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Study: Antimicrobial Screening
A study highlighted the synthesis of various indole derivatives, which were screened for antibacterial activity. Results indicated that these compounds displayed potent activity against multiple bacterial strains, suggesting their potential as new antibacterial agents in the face of rising antibiotic resistance .
Anticancer Applications
Indole derivatives are recognized for their anticancer potential. The structural modifications in compounds like this compound can enhance their activity against cancer cell lines.
Case Study: Anticancer Activity
In a comprehensive screening of indole derivatives, several compounds demonstrated significant growth inhibition in various cancer cell lines. The findings underscored the importance of structural variations in enhancing anticancer efficacy, positioning these derivatives as promising candidates for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways.
Case Study: In Vivo Anti-inflammatory Activity
Research involving indoline derivatives revealed that specific compounds exhibited remarkable anti-inflammatory efficacy in animal models. These results suggest that this compound and its analogs could be developed into effective anti-inflammatory agents .
Neuroprotective Effects
Neuroprotection is another promising application area for this compound. Indole derivatives have been explored for their potential to improve cognitive functions and reduce neuroinflammation.
Case Study: Neuroprotective Screening
In an animal model of Alzheimer's disease, treatment with certain indole derivatives significantly improved cognitive performance and reduced markers of neuroinflammation compared to control groups. This suggests a potential role for this compound in neurodegenerative disease management .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropropionyl Group
The 3-chloropropionyl moiety undergoes nucleophilic substitution reactions due to the electrophilic α-carbon adjacent to the carbonyl group. Key reactions include:
Mechanistic Insight :
-
The chloride acts as a leaving group, enabling nucleophilic attack by sulfur (from thiourea) or oxygen/nitrogen nucleophiles.
-
Base-mediated dehydrohalogenation facilitates cyclization to form thiazole rings .
Reactivity of the 6-Amino Group
The primary amine at position 6 participates in condensation and acylation reactions:
Schiff Base Formation
-
Reacts with aldehydes/ketones under acidic or neutral conditions to form imines.
-
Example: Condensation with 4-methylthiobenzaldehyde in DMF yields (E)-N-(4-(methylsulfonyl)benzylidene) derivatives .
Acylation
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12 h | N-Acetyl-6-aminoindoline derivative | 60–75% | |
| Benzoyl chloride | DCM, triethylamine, 0°C to RT | N-Benzoyl-6-aminoindoline | 68% |
Key Observation : Steric hindrance from the indoline scaffold reduces reaction rates compared to simpler anilines .
Cyclization Reactions
The chloropropionyl side chain enables intramolecular cyclization under specific conditions:
| Conditions | Catalyst/Solvent | Product | Yield | Source |
|---|---|---|---|---|
| Lewis acid (AlCl₃, FeCl₃) | Toluene, 110°C, 4 h | Six-membered lactam derivatives | 58–72% | |
| Base (K₂CO₃) | DMF, 80°C, 12 h | Indole-fused thiazolidinones | 51% |
Mechanism :
-
Friedel-Crafts-type alkylation occurs between the chloropropionyl chain and the indoline aromatic ring .
Cross-Coupling Reactions
The indoline core participates in Pd-catalyzed couplings:
Limitations : Electron-withdrawing groups on the boronic acid enhance yields, while steric bulk reduces efficiency .
Reductive Transformations
The chloropropionyl group can be reduced selectively:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Zn/HCl | EtOH, reflux, 2 h | 1-(3-Hydroxypropionyl)-6-aminoindoline | 85% | |
| LiAlH₄ | THF, 0°C to RT, 4 h | 1-(3-Aminopropyl)-6-aminoindoline | 70% |
Application : Reduction products serve as intermediates for bioactive molecules, including antimicrobial agents .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Insights :
- 13C-NMR data for related indoline derivatives (e.g., δ 47.45 for CH2, 128.83–136.33 for aromatic carbons) suggest that the 3-chloropropionyl group introduces distinct electronic effects, altering resonance patterns compared to unsubstituted indoline .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) of analogous compounds (e.g., C15H15N2, accurate mass 223.1225) supports the molecular integrity of such derivatives .
Functional Roles :
- The indoline core provides a hydrophobic platform for target binding, while the N-H group at the 1-position enables hydrogen bonding, critical for interactions with biological targets like viral nucleocapsid proteins .
- The 3-chloropropionyl group enhances reactivity, facilitating its use as an intermediate in synthesizing pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Structural Analogues of Indoline Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Impact: The 3-chloropropionyl group in this compound increases electrophilicity compared to unsubstituted indoline, enhancing its utility in covalent binding or synthetic chemistry .
Table 2: Reactivity and Functional Performance
Key Insights :
- Antimicrobial Activity : Indoline derivatives with hydrophobic substituents (e.g., 3-chloropropionyl) may improve membrane penetration, though direct comparisons to indoline (1d) require further experimental validation .
- Chemical Reactivity: The 3-chloropropionyl group enables nucleophilic substitution reactions, distinguishing it from electron-deficient groups (e.g., cyano) in photochemical applications .
Electronic and Photophysical Properties
Table 3: Electronic Characteristics
Analysis :
- DSSC Applications: Indoline dyes like D205 prioritize electron-withdrawing groups (e.g., rhodanine) for efficient electron injection, whereas the chloropropionyl group in this compound may favor ground-state stability over excited-state charge separation .
Preparation Methods
Nitro Reduction Followed by Acylation
A widely adopted strategy involves the reduction of a nitro group to an amine, followed by acylation. This two-step approach is exemplified in the synthesis of analogous 6-aminoindoline derivatives.
Step 1: Nitro Reduction
Starting from 6-nitroindoline , catalytic hydrogenation (H₂, Pd/C, 1 atm) in ethanol at 25°C quantitatively reduces the nitro group to an amine, yielding 6-aminoindoline . Alternative reducing agents like Fe/HCl or SnCl₂ have been reported but are less efficient (70–80% yield).
Step 2: Acylation with 3-Chloropropionyl Chloride
The amine is acylated using 3-chloropropionyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction conditions (0°C to room temperature, 4–6 hours) afford the target compound in 85–90% yield.
Key Optimization
Direct Acylation of 6-Aminoindoline
When 6-aminoindoline is commercially available, a one-step acylation suffices. This method is operationally simple but hinges on substrate accessibility.
Procedure
6-Aminoindoline (1.0 equiv) is treated with 3-chloropropionyl chloride (1.2 equiv) in DCM under nitrogen. Et₃N (1.5 equiv) is added dropwise to scavenge HCl. After stirring for 6 hours at room temperature, the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).
Yield and Purity
Limitations
Multi-Step Synthesis via Indole Intermediates
For cases where indoline precursors are unavailable, a multi-step route from indole derivatives is viable.
Step 1: Nitration of Indoline
Indoline is nitrated at the 6-position using fuming HNO₃ in H₂SO₄ at 0°C, yielding 6-nitroindoline (65–70% yield).
Step 2: Reduction to 6-Aminoindoline
Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group, as described in Section 1.1.
Step 3: Acylation
Identical to the direct acylation method (Section 1.2).
Coupling Strategies Using Protected Intermediates
To enhance regioselectivity, protecting group strategies are employed.
Boc Protection
-
6-Nitroindoline is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding 1-Boc-6-nitroindoline (95% yield).
-
Nitro Reduction : Hydrogenation affords 1-Boc-6-aminoindoline .
-
Acylation : Deprotection with HCl/dioxane followed by acylation with 3-chloropropionyl chloride gives the target compound (78% yield over three steps).
Advantages
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nitro Reduction/Acylation | 2 | 75–85% | High | Excellent |
| Direct Acylation | 1 | 88–92% | Low* | Limited |
| Multi-Step via Indole | 3 | 50–55% | Moderate | Moderate |
| Boc-Protected Route | 3 | 78% | High | Good |
*Costly due to 6-aminoindoline pricing.
Critical Observations
-
The nitro reduction/acylation route balances yield and cost, making it preferred for industrial applications.
-
Direct acylation is optimal for small-scale synthesis despite substrate cost.
Challenges and Optimization Strategies
Regioselectivity in Nitration
Nitration of indoline predominantly occurs at the 5- or 7-positions unless directed by steric or electronic effects. Using acetylated indoline as a substrate improves 6-nitration selectivity (70% yield).
Q & A
Basic: What are the recommended synthetic routes for 6-Amino-1-(3-chloropropionyl)indoline, and how are intermediates characterized?
Methodological Answer:
A common approach involves sequential functionalization of the indoline scaffold. First, introduce the amino group at position 6 via nitration/reduction or direct amination. Next, acylation with 3-chloropropionyl chloride under anhydrous conditions (e.g., DCM, base like triethylamine) yields the target compound. Key intermediates should be characterized using:
- NMR (¹H/¹³C) to confirm substitution patterns and regioselectivity.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% recommended for downstream studies).
Note: Optimize reaction times to minimize hydrolysis of the chloropropionyl group .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation from chlorinated compounds.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., chloropropionyl chloride).
- Waste Disposal: Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated waste .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Solvent effects: Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for NMR comparisons.
- Tautomerism: Investigate pH-dependent equilibria using variable-temperature NMR.
- Impurity profiles: Cross-validate purity via orthogonal methods (e.g., LC-MS vs. elemental analysis).
Case Study: A 2023 synthesis of indoloquinolines highlighted solvent-dependent shifts in aromatic protons, resolved by DFT calculations .
Advanced: What strategies optimize reaction yields in the acylation step of 6-Aminoindoline derivatives?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acylating agent.
- Temperature Control: Maintain 0–5°C to suppress side reactions (e.g., oligomerization).
- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
Data Table:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM, 0°C, no catalyst | 62 | 88 | |
| DMF, RT, ZnCl₂ | 89 | 95 |
Basic: How should researchers design stability studies for this compound in aqueous media?
Methodological Answer:
- Accelerated Degradation Tests: Incubate the compound in buffers (pH 2–9) at 40°C for 48 hours.
- Analytical Monitoring: Use HPLC to track degradation products (e.g., hydrolyzed chloropropionyl group).
- Kinetic Modeling: Calculate half-life (t₁/₂) using first-order kinetics. Example: A 2024 study on indole-3-carboxylic acids reported t₁/₂ of 12 hours at pH 7 .
Advanced: What computational methods predict the reactivity of the chloropropionyl group in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Model transition states for SN2 reactions using Gaussian or ORCA software.
- Molecular Electrostatic Potential (MEP): Identify electrophilic hotspots on the chloropropionyl moiety.
- Solvent Effects: Incorporate PCM models to simulate aqueous vs. non-polar environments.
Validation: Compare computed activation energies with experimental kinetic data .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → increasing polarity).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high recovery (>80%).
- TLC Monitoring: Employ UV-active stains (e.g., ninhydrin) to track fractions .
Advanced: How can researchers analyze conflicting bioactivity data across structural analogs?
Methodological Answer:
- Meta-Analysis: Aggregate IC₅₀ values from public databases (e.g., ChEMBL) and assess statistical heterogeneity.
- SAR Studies: Map substituent effects (e.g., chloro vs. methyl groups) using 3D-QSAR models.
- Assay Variability: Control for differences in cell lines or enzyme sources. Example: A 2022 indole-carboxylic acid study identified assay pH as a key variable .
Basic: What are the critical parameters for validating synthetic reproducibility?
Methodological Answer:
- Reagent Batches: Document lot numbers to trace impurities.
- Reaction Monitoring: Use in-situ IR or Raman spectroscopy to confirm intermediate formation.
- Interlab Validation: Share protocols with collaborators to test robustness .
Advanced: How do steric and electronic effects influence the regioselectivity of indoline functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
